molecular formula C11H15NO2S B2410019 propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 350992-19-7

propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2410019
CAS No.: 350992-19-7
M. Wt: 225.31
InChI Key: CYWIEOWOBJPEMV-UHFFFAOYSA-N
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Description

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H15NO2S It is a derivative of cyclopenta[b]thiophene, which is a bicyclic structure containing a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the cyclo-condensation of cyclopentanone with malononitrile and elemental sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures . The general reaction scheme is as follows:

  • Cyclopentanone reacts with malononitrile and sulfur in methanol.
  • Morpholine is added dropwise to the reaction mixture.
  • The mixture is heated to 45°C and stirred for several hours.
  • The product is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) can be employed to enhance the reaction efficiency and yield . This method is advantageous due to its solvent-free nature and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific propyl group at the carboxylate position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Biological Activity

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 350992-19-7) is a compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article delves into its biological activity, particularly focusing on its potential as an anticancer agent and other pharmacological properties.

  • Molecular Formula: C₁₁H₁₅NO₂S
  • Molecular Weight: 225.31 g/mol
  • Structure: The compound features a cyclopentathiophene core, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as promising anticancer agents.

The compound exhibits its anticancer properties through several mechanisms:

  • Induction of Apoptosis: Studies indicate that the compound can induce early apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in A549 lung cancer cells, which is crucial for inhibiting cancer cell proliferation.
  • Inhibition of Tubulin Polymerization: Similar to other known antimitotic agents, it may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineGI50 (µM)LC50 (µM)
A5491.0610.0
OVACAR-42.0115.0
CAKI-10.698.0
T47D0.3625.0

These values suggest that the compound is effective at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a CT26 murine model, significant tumor growth reduction was observed compared to untreated controls, indicating promising in vivo antitumor activity .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:

  • Anticonvulsant Activity: Related thiophene compounds have shown effectiveness in models of epilepsy and seizure disorders.
  • CNS Activity: Some derivatives exhibit antidepressant-like effects in behavioral models .

Safety and Toxicology

While this compound demonstrates potent biological activity, safety assessments are crucial. The compound is classified as an irritant; therefore, careful handling and further toxicological studies are recommended to evaluate its safety profile comprehensively .

Properties

IUPAC Name

propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIEOWOBJPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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